molecular formula C7H10Cl2N4 B2684602 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride CAS No. 2490418-56-7

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride

Cat. No. B2684602
CAS RN: 2490418-56-7
M. Wt: 221.09
InChI Key: YFRUMXZNRKKHJA-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a chemical compound with the CAS Number: 1150617-78-9 . It is a powder at room temperature . The IUPAC name for this compound is 7-methyl [1,2,4]triazolo [1,5-a]pyridin-8-ylamine .


Synthesis Analysis

The synthesis of this compound has been described in a paper on the multigram-scale synthesis of DNA–PK inhibitor AZD7648 . The synthesis involves the preparation of intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method . The compound 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine was prepared in two steps with an improved yield of 55.5% .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C7H8N4/c1-5-2-3-11-7(6(5)8)9-4-10-11/h2-4H,8H2,1H3 . This indicates that the compound has a triazolo[1,5-a]pyridine core with a methyl group at the 7-position and an amine group at the 8-position.


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including a “one-pot” method to prepare an intermediate, and a two-step process to prepare the final compound . The Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 148.17 .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c1-5-2-3-11-7(6(5)8)9-4-10-11;;/h2-4H,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRUMXZNRKKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride

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